4-biphenyl-3'-acetyl-acetic acid

説明

Nomenclature and Contextualization within Biphenyl (B1667301) Derivatives

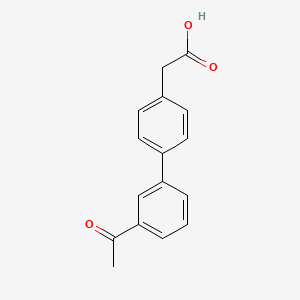

The name "4-biphenyl-3'-acetyl-acetic acid" systematically describes its structure. The "biphenyl" component indicates the presence of two connected phenyl rings. The numbering "4-" and "3'-" specifies the points of attachment of the substituent groups. One phenyl ring has an acetic acid group at the 4-position, while the second ring, designated with a prime ('), bears an acetyl group at the 3'-position.

This compound is a derivative of biphenyl, a class of molecules that has garnered significant attention in medicinal chemistry and materials science. researchgate.netarabjchem.org The specific combination of an acetyl group, which is a ketone, and a carboxylic acid in the form of an acetic acid moiety, places this molecule in the category of keto-acids.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 2-(4'-(acetyl)-[1,1'-biphenyl]-3-yl)acetic acid |

| CAS Number | 886363-14-0 chemdict.com |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 268.28 g/mol |

| Synonyms | 2-[4-(3-acetylphenyl)phenyl]acetic acid echemi.com |

Historical Overview of Biphenyl Synthesis and Functionalization

The synthesis of biphenyl and its derivatives has a rich history, with several key reactions paving the way for the creation of complex molecules like this compound.

Historically, the Ullmann reaction , discovered in the early 20th century, was a foundational method for synthesizing biphenyls by heating an aryl halide with copper powder. arabjchem.org While effective, this method often required harsh reaction conditions.

A significant leap forward came with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , first reported in 1979, has become one of the most important and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures. rsc.orgwikipedia.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki-Miyaura reaction and similar methods like the Negishi and Stille couplings offer milder reaction conditions and greater functional group tolerance, making them indispensable in modern organic synthesis. rsc.orgresearchgate.net

The functionalization of the biphenyl scaffold, such as the introduction of acetyl and acetic acid groups, often follows the initial synthesis of the core structure. Friedel-Crafts acylation is a classic method for adding an acetyl group to an aromatic ring. bohrium.com

Significance of Acetyl and Acetic Acid Moieties in Organic Chemistry

The acetyl and acetic acid functional groups are of fundamental importance in organic chemistry and contribute significantly to the chemical character of this compound.

The acetyl group (-COCH₃) is an acyl group derived from acetic acid. fiveable.mewikipedia.org It consists of a methyl group single-bonded to a carbonyl group. wikipedia.org The presence of an acetyl group can influence a molecule's reactivity, stability, and physical properties. fiveable.me In medicinal chemistry, the acetylation of molecules can sometimes enhance their ability to cross biological barriers, such as the blood-brain barrier. wikipedia.org

The acetic acid moiety (-CH₂COOH) is a carboxylic acid functional group. Carboxylic acids are acidic due to the ability of the carboxyl group to donate a proton. They are important building blocks in the synthesis of more complex molecules. sinotec.aebyjus.com For instance, the carboxylic acid group can be converted into esters, amides, or other functional groups. In the context of drug discovery, the presence of a carboxylic acid group can influence a molecule's solubility and its ability to interact with biological targets. researchgate.net

The combination of these two functional groups on a biphenyl scaffold results in a molecule with a rich chemical character, offering multiple sites for further chemical modification and interaction.

Synthetic Methodologies for this compound and Related Derivatives

The synthesis of complex organic molecules such as this compound relies on strategic chemical reactions to construct the core molecular framework and introduce functional groups. Key to its structure is the biphenyl scaffold, an arrangement of two connected phenyl rings. Methodologies for creating this core structure, along with subsequent functionalization, are critical in synthetic organic chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[4-(3-acetylphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(17)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)19/h2-8,10H,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTACOSBQBHGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629610 | |

| Record name | (3'-Acetyl[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-14-0 | |

| Record name | (3'-Acetyl[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 4 Biphenyl 3 Acetyl Acetic Acid

Reactions Involving the Acetic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications. Standard reactions such as esterification, amidation, and the formation of hydrazides are fundamental transformations in organic synthesis.

Esterification Reactions

Esterification of carboxylic acids, such as the Fischer esterification which involves reaction with an alcohol in the presence of an acid catalyst, is a common derivatization technique. For analogous compounds like other biphenyl (B1667301) acetic acids, these reactions are well-established. However, no specific studies have been found that detail the esterification of 4-biphenyl-3'-acetyl-acetic acid. Consequently, there is no data on reaction conditions or the properties of the resulting esters.

Amidation and Peptide Coupling

The conversion of the carboxylic acid to an amide is another cornerstone of organic synthesis, often achieved using coupling agents to facilitate the reaction with an amine. While studies on the amidation of related structures like 2-[(1,1′-biphenyl)-4-yl]-N-(3-fluorobenzyl)acetamide have been reported in the context of developing new compounds, specific protocols and outcomes for the amidation of this compound are not available. mdpi.com

Hydrazide Formation

Carboxylic acid hydrazides are typically synthesized by reacting an ester derivative of the acid with hydrazine (B178648) hydrate. These hydrazides can serve as important intermediates for synthesizing various heterocyclic compounds. While information exists for related structures like 2-(1,1'-Biphenyl-4-yl)acetohydrazide, no literature specifically describes the synthesis of the corresponding hydrazide from this compound. matrixscientific.com

Reactions Involving the Acetyl Moiety

The acetyl group, a ketone, offers another site for chemical modification, including reactions at the carbonyl carbon and the adjacent alpha-protons.

Ketone Derivatization Reactions (e.g., Reduction, Oxime Formation)

The carbonyl group of the acetyl moiety is expected to undergo typical ketone reactions. These include reduction to a secondary alcohol and condensation with hydroxylamine (B1172632) to form an oxime. For the closely related compound 4-acetylbiphenyl (B160227) (which lacks the acetic acid group), oximation is a known reaction. nih.govchemicalbook.comsigmaaldrich.com However, no studies have specifically applied these derivatization methods to this compound. The potential for intramolecular reactions or altered reactivity due to the presence of the acetic acid group remains unexplored.

Condensation Reactions with Aldehydes and Ketones

The acetyl group's alpha-protons are acidic and can be removed by a base to form an enolate, which can then participate in condensation reactions (like the Aldol or Claisen-Schmidt condensation) with aldehydes and ketones. Such reactions are fundamental for carbon-carbon bond formation. Although general methodologies for the condensation of aromatic ketones are well-documented, specific applications to this compound, detailing the required conditions and resulting products, have not been reported.

Electrophilic Aromatic Substitution on the Biphenyl System

The biphenyl system is generally more reactive towards electrophilic aromatic substitution than benzene. The two phenyl rings are in conjugation, which allows for the delocalization of the pi-electrons across the entire system, making it more electron-rich and thus more susceptible to attack by electrophiles. youtube.com The position of substitution is influenced by the directing effects of the substituents already present on the rings.

In the case of biphenyl itself, electrophilic attack, such as nitration or Friedel-Crafts acylation, predominantly occurs at the para-position, with some ortho-substitution also observed. youtube.com This preference is due to the ability of the second phenyl ring to stabilize the intermediate carbocation (the sigma complex or arenium ion) through resonance. libretexts.org

For a substituted biphenyl like this compound, the directing effects of both the acetyl and acetic acid groups must be considered. Both the acetyl group (-COCH3) and the carboxylic acid group (-COOH) are deactivating, electron-withdrawing groups. They direct incoming electrophiles primarily to the meta-position relative to themselves. masterorganicchemistry.com

Considering the structure of this compound, the acetyl group is at the 3'-position and the acetic acid group is attached to the 4-position of the other ring.

Key Research Findings:

Friedel-Crafts Acylation: A classic example of electrophilic aromatic substitution is the Friedel-Crafts acylation. In a general sense, the acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride leads to the formation of 4-acetylbiphenyl. chegg.com This highlights the preference for para-substitution on the unsubstituted biphenyl ring.

Nitration: The nitration of biphenyl also shows a strong preference for the para-position. youtube.com For substituted biphenyls, the directing effects of the existing groups will determine the position of the incoming nitro group.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Biphenyl

| Electrophile | Reagents | Major Product(s) |

| Acyl group (RCO+) | RCOCl, AlCl3 | para-Acylbiphenyl |

| Nitro group (NO2+) | HNO3, H2SO4 | para-Nitrobiphenyl |

| Bromo group (Br+) | Br2, FeBr3 | para-Bromobiphenyl |

Nucleophilic Aromatic Substitution on Activated Biphenyl Systems

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, which is favored by electron-rich aromatic systems, SNAr reactions require the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.org These groups activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org

The biphenyl system itself is not inherently activated for nucleophilic aromatic substitution. However, the introduction of suitable activating groups can facilitate such reactions. For a derivative like this compound, the acetyl and carboxylic acid groups are electron-withdrawing, but they are not as strongly activating as a nitro group.

Key Research Findings:

Activating Groups: The presence of electron-withdrawing groups is crucial for SNA. masterorganicchemistry.com For instance, 2,4-dinitrochlorobenzene readily undergoes nucleophilic substitution. wikipedia.org

Leaving Group: A good leaving group, typically a halide, is necessary for the reaction to proceed. wikipedia.org

Synthesis of Derivatives: Nucleophilic aromatic substitution has been employed to synthesize various derivatives. For example, the reaction of 2-methoxybenzoic esters with aryl Grignard reagents results in the formation of 1,1'-biphenyl-2-carboxylates. rsc.org This demonstrates a method for constructing the biphenyl framework via a nucleophilic substitution pathway. Additionally, SNAr reactions have been used to create a diverse range of heterobiaryl C─N atropisomers from N─H heterocycles and aryl fluorides. nih.gov

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Description |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO2) at ortho and para positions to the leaving group enhance reactivity. |

| Leaving Group | A good leaving group (e.g., halide) is required. |

| Nucleophile | A strong nucleophile is necessary to attack the electron-deficient ring. |

| Solvent | Polar aprotic solvents are often used to solvate the cation and leave the nucleophile reactive. |

Metal Complexation Studies with Biphenyl Derivatives

The carboxylic acid moiety of this compound makes it a potential ligand for the formation of metal complexes. Carboxylates are versatile ligands that can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. nih.govsemanticscholar.org The presence of the biphenyl framework can influence the steric and electronic properties of the resulting metal complexes.

Studies on related aromatic carboxylic acids, such as naphthalene-based acetic acids, provide insight into the potential coordination chemistry of this compound. nih.govsemanticscholar.org These studies have shown the formation of a wide variety of metal complexes with diverse structures and properties.

Key Research Findings:

Coordination Modes: Carboxylate groups can coordinate to metal ions in several ways, leading to the formation of mononuclear or polynuclear complexes. semanticscholar.org

Metal Ions: A variety of transition metal ions, including Cu(II), Zn(II), Co(II), and Ru(II), have been shown to form complexes with aromatic carboxylates. semanticscholar.orgnih.govekb.eg

Ligand Influence: The nature of the aromatic group and any other substituents on the ligand can affect the geometry and stability of the metal complex. For instance, studies on complexes with thiosemicarbazide (B42300) derivatives of phenylacetic acid have shown that the ligands can act as neutral or charged, bidentate or tetradentate ligands. researchgate.net

Structural Diversity: The coordination of additional ligands to the metal center can lead to a wide range of coordination geometries, such as tetrahedral, square planar, and octahedral. nih.govnih.gov

Table 3: Common Coordination Modes of Carboxylate Ligands

| Coordination Mode | Description |

| Monodentate | The carboxylate binds to the metal ion through a single oxygen atom. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate bind to the same metal ion, forming a chelate ring. |

| Bidentate Bridging | The carboxylate bridges two different metal ions. |

Advanced Spectroscopic and Structural Characterization of 4 Biphenyl 3 Acetyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-(3'-acetyl-[1,1'-biphenyl]-4-yl)acetic acid, NMR provides precise information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of 2-(3'-acetyl-[1,1'-biphenyl]-4-yl)acetic acid is predicted to show several distinct sets of signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The biphenyl (B1667301) core will exhibit complex signals in the aromatic region, typically between 7.0 and 8.2 ppm. The ring bearing the acetic acid group is 1,4-disubstituted (para), which would typically produce two doublets. The second ring, with the 3'-acetyl group, is 1,3-disubstituted (meta), leading to a more complex pattern of four distinct signals, including singlets, doublets, and triplets, due to the varied coupling interactions.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group in the acetic acid moiety are chemically equivalent and are expected to appear as a sharp singlet. This signal would likely be found in the range of 3.6-3.8 ppm, as seen in related phenylacetic acid derivatives.

Acetyl Protons (-CH₃): The three protons of the methyl group in the acetyl function are also equivalent and will produce a distinct singlet, typically downfield around 2.6 ppm. For instance, the methyl protons in 4-acetylbiphenyl (B160227) are observed at approximately 2.64 ppm. rsc.org

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly variable and its signal is often broad. It can appear anywhere from 10.0 to 13.0 ppm and may exchange with trace water in the solvent, sometimes leading to its disappearance from the spectrum. In 4'-methylbiphenyl-4-carboxylic acid, this proton is observed as a broad signal at 12.90 ppm in DMSO-d6. rsc.org

Table 1: Representative ¹H NMR Data for Related Biphenyl Compounds

| Compound Name | Functional Group Protons | Aromatic Protons (δ, ppm) | Reference |

|---|---|---|---|

| 4-Acetylbiphenyl | -CH₃: ~2.64 (s) | 7.40-8.03 (m) | rsc.orgchemicalbook.com |

| 4-Biphenylacetic acid | -CH₂-: ~3.6 (s) | 7.3-7.6 (m) | chemicalbook.com |

Data presented is typical and may vary based on solvent and instrument frequency.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon backbone. For 2-(3'-acetyl-[1,1'-biphenyl]-4-yl)acetic acid, distinct signals are expected for each unique carbon atom.

Carbonyl Carbons: Two signals for carbonyl carbons will be present at the low-field end of the spectrum. The ketone carbonyl (C=O) of the acetyl group is expected around 197-198 ppm, similar to the 197.2 ppm signal in 4'-acetyl-biphenyl-4-carbonitrile. The carboxylic acid carbonyl is anticipated in the range of 170-175 ppm.

Aromatic Carbons: The 12 carbons of the biphenyl rings will produce a series of signals between approximately 125 and 145 ppm. The signals for the carbons directly attached to the other ring (the ipso-carbons of the C-C bridge) and those bonded to the substituents will have characteristic shifts.

Aliphatic Carbons: The methylene carbon (-CH₂) of the acetic acid group will appear around 40-45 ppm. The methyl carbon (-CH₃) of the acetyl group is expected to resonate at approximately 26-27 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the complex aromatic signals and confirm connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³JHH), helping to identify adjacent protons within each of the two phenyl rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The IR spectrum of 2-(3'-acetyl-[1,1'-biphenyl]-4-yl)acetic acid would be characterized by several key absorption bands.

O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which typically engages in hydrogen bonding.

C=O Stretches: Two distinct carbonyl stretching bands will be prominent. The carboxylic acid C=O stretch is anticipated around 1700-1725 cm⁻¹. The ketone C=O stretch from the acetyl group will appear at a slightly lower frequency, typically in the 1680-1690 cm⁻¹ range, characteristic of an aryl ketone.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C ring stretching vibrations will produce several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group will give rise to bands in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

Table 2: Characteristic IR Absorption Frequencies for Related Compounds

| Compound Name | C=O Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) | Reference |

|---|---|---|---|

| 4-Acetylbiphenyl | ~1676 (Ketone) | ~3050 (Aromatic C-H) | chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. The nominal molecular weight of 2-(3'-acetyl-[1,1'-biphenyl]-4-yl)acetic acid (C₁₆H₁₄O₃) is 254.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 254. Key fragmentation patterns would include:

Loss of the carboxylic acid group: A prominent fragmentation pathway would be the loss of the -COOH radical (45 Da), leading to a fragment at m/z 209.

Loss of the acetyl group: Cleavage of the acetyl group (-COCH₃) as a radical (43 Da) would result in a fragment ion.

Formation of an acylium ion: A characteristic peak for ketones is the formation of an acylium ion by cleavage of the bond between the carbonyl carbon and the aromatic ring. This would result in a peak at m/z 43 ([CH₃CO]⁺).

Benzylic cleavage: Cleavage of the C-C bond between the methylene group and the phenyl ring is also a likely fragmentation pathway.

For 4-biphenylacetic acid (MW 212.24), the mass spectrum shows the molecular ion at m/z 212 and a very intense peak at m/z 167, corresponding to the loss of the carboxyl group (-COOH). chemicalbook.com For 4-acetylbiphenyl (MW 196.24), the molecular ion is seen at m/z 196, with major fragments at m/z 181 (loss of -CH₃) and m/z 152. nih.gov These patterns support the predicted fragmentation of the target molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of conjugated systems. The biphenyl core is a significant chromophore. The presence of the acetyl and carboxylic acid groups will modify the absorption profile.

The spectrum is expected to show strong absorptions in the UV region, likely below 300 nm. These absorptions correspond to π → π* transitions within the conjugated biphenyl system. The acetyl group, being a conjugating group, will likely cause a red shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to unsubstituted biphenyl. The electronic transitions in molecules like this are often solvent-dependent; polar solvents can further shift the absorption bands. For comparison, 4-acetylbiphenyl exhibits strong UV absorption. nih.gov

Single Crystal X-ray Diffraction (XRD) for Absolute Structure and Conformational Analysis

The crystal structures of several compounds closely related to 4-biphenyl-3'-acetyl-acetic acid have been successfully determined. For instance, 2-(Biphenyl-4-yl)acetic acid, also known as felbinac, crystallizes in the orthorhombic system. nih.gov A key conformational feature of biphenyl systems is the dihedral angle between the two phenyl rings, which is reported to be 27.01° for felbinac. nih.gov In another study involving a biphenyl derivative inhibitor, the dihedral angle was found to be 30°. researchgate.net This twist is a common characteristic, arising from the steric hindrance between the ortho-hydrogens on the two rings.

A prevalent structural motif observed in the crystal structures of phenylacetic acid derivatives is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups. nih.govajchem-b.comajchem-b.com This O-H···O hydrogen bonding is a dominant interaction that significantly influences the crystal packing. The analysis of these crystal structures provides foundational data for understanding structure-property relationships.

Table 1: Representative Crystal Data for Biphenyl Acetic Acid Derivatives

| Compound | Formula | Crystal System | Space Group | Key Dihedral Angle | Reference |

|---|---|---|---|---|---|

| 2-(Biphenyl-4-yl)acetic acid | C₁₄H₁₂O₂ | Orthorhombic | Pbca | 27.01° | nih.gov |

| (4-methoxyphenyl)acetic acid | C₉H₁₀O₃ | Monoclinic | P2₁/c | - | ajchem-b.comajchem-b.com |

| N-(4-biphenyl carbonyl)-N'-(3-hydroxyphenyl)thiourea | C₂₀H₁₆N₂O₂S | Monoclinic | P2₁/c | - | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions

To further probe the nature and significance of non-covalent interactions within the crystal lattice, Hirshfeld surface analysis is employed. nih.govnih.gov This computational technique maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. nih.gov The surface is typically colored based on a normalized contact distance (d_norm), where red spots highlight interactions shorter than the van der Waals radii, indicating strong hydrogen bonds, while blue regions represent longer contacts. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Structures

| Interaction Type | Contribution in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid nih.gov | Contribution in Acetoacetanilide Derivative mdpi.com | Contribution in N-acetyl-N-3-methoxyphenyl Derivative nih.gov |

|---|---|---|---|

| H···H | 39.7% | 42.6% | 48.8% |

| C···H / H···C | 39.0% | 22.9% | 21.7% |

| O···H / H···O | 18.0% | 18.5% | 22.4% |

This table compiles data from different but structurally relevant compounds to illustrate typical findings from Hirshfeld surface analysis.

These analyses confirm that while strong hydrogen bonds create primary structural motifs like dimers, a network of weaker H···H and C···H interactions provides the bulk of the cohesive forces that stabilize the complete three-dimensional crystal structure. nih.govnih.gov

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to confirm the elemental composition of a synthesized compound. It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). By comparing the experimentally determined percentages with the theoretically calculated values based on the compound's molecular formula, researchers can verify its empirical formula and assess its purity. ajgreenchem.com

For derivatives of this compound, the close agreement between the calculated and found values from CHN analysis is a standard criterion for confirming that the correct product has been synthesized with a high degree of purity. The data is typically presented with the calculated values in parentheses next to the experimental findings.

Table 3: Elemental Analysis Data for Representative Biphenyl Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-((3'-cyano-[1,1'-biphenyl]-4-yl)oxy)acetic acid | C₁₅H₁₁NO₃ | 70.03 | 70.00 | 4.31 | 4.28 | 5.44 | 5.40 | ajgreenchem.com |

| 2-((3'-nitro-[1,1'-biphenyl]-4-yl)oxy)acetic acid | C₁₄H₁₁NO₅ | 61.54 | 61.50 | 4.06 | 4.02 | 5.13 | 5.08 | ajgreenchem.com |

| 2-((2',4'-dichloro-[1,1'-biphenyl]-4-yl)oxy)acetic acid | C₁₄H₁₀Cl₂O₃ | 55.84 | 55.80 | 3.35 | 3.31 | - | - | ajgreenchem.com |

This table is generated from data presented in the cited research article.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC) is frequently used as a rapid, qualitative technique to monitor the progress of a chemical reaction. asianpubs.org By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product, thereby determining when the reaction is complete. asianpubs.org

Column Chromatography is a preparative technique used to purify compounds from reaction byproducts. mdpi.com The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (eluent) is passed through, separating the components based on their different affinities for the stationary and mobile phases. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for purity assessment and quantification. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly common for analyzing organic acids. A typical RP-HPLC method for a biphenyl acetic acid derivative would involve:

Column: A C18 column. researchgate.net

Mobile Phase: A gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often acidified with acetic acid or formic acid to suppress the ionization of the carboxylic acid group and ensure sharp peaks. researchgate.netrsc.org

Detection: A UV detector, as the biphenyl system contains a strong chromophore. mdpi.comrsc.org

The method is validated to ensure it is accurate, precise, and robust. rsc.org Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comrsc.org

Table 4: Example of a Validated RP-HPLC Method for a Related Compound (AKBA)

| Parameter | Condition / Value |

|---|---|

| Mobile Phase | Acetonitrile : Milli-Q Water (90:10) |

| Detection λmax | 250 nm |

| Linearity Range | 250 to 20,000 ng/mL |

| Limit of Detection (LOD) | 41.32 ng/mL |

| Limit of Quantification (LOQ) | 125.21 ng/mL |

| Accuracy (% Recovery) | 98% to 102% |

This table is based on the validated method for 3-acetyl-11-keto-β-boswellic acid, demonstrating typical parameters for such an analysis. rsc.org

These chromatographic techniques are essential tools in the synthesis and characterization workflow, ensuring that the final compound is pure and ready for further study.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Biphenyl-4-yl)acetic acid (Felbinac) |

| (4-methoxyphenyl)acetic acid |

| N-(4-biphenyl carbonyl)-N'-(3-hydroxyphenyl)thiourea |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid |

| 2-((3'-cyano-[1,1'-biphenyl]-4-yl)oxy)acetic acid |

| 2-((3'-nitro-[1,1'-biphenyl]-4-yl)oxy)acetic acid |

| 2-((2',4'-dichloro-[1,1'-biphenyl]-4-yl)oxy)acetic acid |

| 2-([1,1'-biphenyl]-4-yloxy)acetic acid |

Computational and Theoretical Investigations of 4 Biphenyl 3 Acetyl Acetic Acid and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

The optimization of molecular geometry is a fundamental step in computational chemistry, seeking the lowest energy conformation of a molecule. For biphenyl (B1667301) derivatives, a key geometric parameter is the dihedral angle between the two phenyl rings.

In a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a related compound, the molecular structure was optimized using DFT at the B3LYP/6–311+G(d,p) level. nih.gov The calculations revealed a dihedral angle of 26.09 (4)° between the two rings of the biphenyl group. nih.gov This deviation from planarity is influenced by the presence of bulky substituents. nih.gov It is anticipated that 4-biphenyl-3'-acetyl-acetic acid would also adopt a non-planar conformation due to the acetyl and acetic acid groups. The bond lengths and angles are also determined through this optimization process and are generally found to be in good agreement with experimental data from X-ray crystallography. nih.gov

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid Note: This data is for an analogue of this compound.

| Parameter | Experimental Value (°) | Calculated Value (B3LYP/6–311+G(d,p)) (°) |

|---|---|---|

| Dihedral Angle (Biphenyl Rings) | 26.09 (4) | Not specified in search results |

| Torsion Angle (C1—C7—O1—C8) | -175.9 (2) | Not specified in search results |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV. nih.gov The HOMO was found to be primarily localized on the biphenyl rings and the oxygen atom of the benzyloxy group, while the LUMO was concentrated on the benzoic acid portion. nih.gov In another study on various 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives, the HOMO-LUMO energy gaps were also evaluated to understand their reactivity. nih.gov A smaller HOMO-LUMO gap generally implies a more reactive molecule.

Table 2: Calculated HOMO-LUMO Energy Gaps for Biphenyl Analogues Note: This data is for analogues of this compound.

| Compound | Method | HOMO-LUMO Gap (eV) |

|---|---|---|

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | B3LYP/6–311+G(d,p) | 4.3337 |

| 4-(Biphenyl-4-yl)-1,4-dihydropyridine derivatives | DFT | Not specified in search results |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the analysis of 4-(biphenyl-4-yl)-1,4-dihydropyridine derivatives, MEP maps were used to correlate the electronic distribution with their observed antimicrobial efficacy. nih.gov For this compound, it is expected that the MEP map would show negative potential around the oxygen atoms of the acetyl and carboxylic acid groups, indicating these as likely sites for hydrogen bonding and electrophilic interactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a ligand with a biological target, typically a protein.

Molecular docking studies on biphenyl derivatives have been conducted to explore their potential as inhibitors of various enzymes. For instance, a study on 4′,5-di-substituted 3-biphenyl acetic acid derivatives investigated their binding to the COX-2 protein, a key target for anti-inflammatory drugs. researchgate.net Similarly, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid was docked with the SARS-CoV-2 Omicron variant protein (PDB ID: 8BEC), yielding a strong binding affinity of -7.6 kcal/mol. nih.gov Another investigation into 4-(biphenyl-4-yl)-1,4-dihydropyridine derivatives reported docking scores for active compounds in the range of -5.234 to -6.23 kcal/mol against the Staphylococcus epidermidis protein. nih.gov

Table 3: Molecular Docking Results for Biphenyl Analogues Note: This data is for analogues of this compound.

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-CoV-2 Omicron (8BEC) | -7.6 |

| Active 4-(biphenyl-4-yl)-1,4-dihydropyridine derivative | Staphylococcus epidermidis protein | -6.23 |

The stability of a ligand-protein complex is governed by various non-covalent interactions. Molecular docking simulations provide detailed insights into these interactions.

In the docking of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid with the SARS-CoV-2 protein, the analysis revealed one conventional hydrogen bond with the amino acid residue ACP C:61 and two π-donor hydrogen bonds with GLY C:44 and LEU C:45. nih.gov For 4′,5-di-substituted 3-biphenyl acetic acid derivatives binding to COX-2, the docking analysis highlighted the importance of hydrogen bonding, as well as π-π and CH-π interactions in the binding pocket. researchgate.net Similarly, docking studies of 4-phthalimidobenzenesulfonamide derivatives with acetylcholinesterase showed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov For this compound, the acetyl and carboxylic acid moieties would be expected to form hydrogen bonds, while the biphenyl core would likely engage in hydrophobic and π-π stacking interactions with aromatic residues in a protein's active site.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid |

| 4-(biphenyl-4-yl)-1,4-dihydropyridine |

| 4-(biphenyl-4-yl)pyridine |

| 4′,5-di-substituted 3-biphenyl acetic acid |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules over time. In the context of this compound and its analogs, MD simulations provide critical insights into their interactions with biological targets and their inherent flexibility.

Assessment of Protein-Ligand Complex Stability

MD simulations are instrumental in evaluating the stability of the complex formed between a ligand, such as a this compound analog, and its protein target. researchgate.net By simulating the complex in a solvated environment over an extended period, typically nanoseconds, researchers can monitor key parameters that indicate stability. researchgate.netresearchgate.netekb.eg

Another important parameter is the Radius of Gyration (Rg), which measures the compactness of the protein-ligand complex. ekb.egrasayanjournal.co.in A stable Rg value over time suggests that the complex is not undergoing significant unfolding or conformational changes. rasayanjournal.co.in The number of hydrogen bonds formed between the ligand and the protein is also a critical indicator of stability. A consistent and high number of hydrogen bonds throughout the simulation signifies a strong and stable interaction. ekb.eg

The stability of these complexes can be further analyzed by examining the Root Mean Square Fluctuation (RMSF) of individual amino acid residues in the protein. researchgate.net This analysis reveals which parts of the protein are flexible and which are stabilized upon ligand binding.

The following table summarizes key parameters used in MD simulations to assess protein-ligand complex stability:

| Parameter | Description | Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. researchgate.netekb.eg | Low and converging values for both protein and ligand. researchgate.net |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. ekb.egrasayanjournal.co.in | Stable and consistent value over time. rasayanjournal.co.in |

| Hydrogen Bonds | The number of hydrogen bonds between the protein and the ligand. ekb.eg | A high and stable number of hydrogen bonds. ekb.eg |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. researchgate.net | Lower fluctuations in the binding site residues upon ligand binding. researchgate.net |

Conformational Changes and Flexibility Analysis

MD simulations also allow for a detailed analysis of the conformational changes and flexibility of both the ligand and the protein upon binding. The carboxyl group of acetic acid derivatives, for example, can exist in different conformations, such as syn and anti. nih.govchemrxiv.org MD simulations can reveal the preferred conformation in different environments (e.g., in vacuum versus in an aqueous solution) and how this influences binding. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. researchgate.net

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds with known biological activities. medcraveonline.com For this compound and its analogs, this would typically involve their anti-inflammatory or analgesic activity. medcraveonline.comtsijournals.com The structures of these compounds are then used to calculate a variety of molecular descriptors, which are numerical representations of their physicochemical properties. tsijournals.comnih.gov

Multiple Linear Regression (MLR) is a common statistical method used to build 2D-QSAR models. medcraveonline.com In this approach, a linear equation is derived that correlates the biological activity with a combination of the most relevant descriptors. medcraveonline.com For example, a QSAR study on biphenyl carboxamide analogs identified a statistically significant two-variable model with a good correlation coefficient (r² = 0.800) and predictive ability (predicted r² = 0.7217). medcraveonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. researchgate.net These methods generate 3D fields around the molecules that represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. researchgate.net The correlation of these fields with biological activity provides a 3D map that highlights regions where modifications to the molecule are likely to increase or decrease activity. nih.govmdpi.com A 3D-QSAR study on 4',5-disubstituted 3-biphenyl acetic acid derivatives revealed that the steric field was more important in the CoMFA model, while the hydrophobic field was more significant in the CoMSIA model. researchgate.net

The predictive power of a QSAR model is assessed through internal and external validation. researchgate.net Internal validation often involves a leave-one-out cross-validation procedure, while external validation uses a separate set of compounds (the test set) that were not used in model development. researchgate.netnih.gov A robust and predictive QSAR model will have high correlation coefficients for both the training and test sets. nih.gov

The following table presents a summary of statistical parameters from a hypothetical 3D-QSAR study on biphenyl derivatives:

| Parameter | Value | Significance |

| r² (non-cross-validated correlation coefficient) | 0.977 | Indicates a strong correlation between the predicted and observed activities for the training set. nih.gov |

| q² (cross-validated correlation coefficient) | 0.946 | A measure of the internal predictive ability of the model. nih.gov |

| F-value | 15.462 | A high F-value indicates a statistically significant regression model. researchgate.net |

| Standard Error of Estimate | 0.3 | A lower value indicates a better fit of the model. |

Correlation with Physicochemical Descriptors

The success of a QSAR model hinges on the selection of appropriate physicochemical descriptors. nih.gov These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters.

Electronic descriptors quantify the electronic properties of a molecule, such as:

Dipole Moment: Influences polar interactions. tsijournals.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: Relate to the molecule's ability to donate or accept electrons. tsijournals.com

Partial Charges: Describe the charge distribution within the molecule. researchgate.net

Steric descriptors relate to the size and shape of the molecule, including:

Molecular Weight and Volume: Basic measures of size.

Verloop Sterimol Parameters: Describe the dimensions of substituents. tsijournals.com

Inertia Moment: Relates to the mass distribution within the molecule. tsijournals.com

Thermodynamic descriptors can also play a role, as indicated by some QSAR studies on biphenyl analogues. researchgate.net

A QSAR study on 4',5-disubstituted 3-biphenylylacetic acid derivatives found that a combination of electronic (Dipole Moment Z Component, VAMP HOMO) and steric (Inertia Moment 2 Length) parameters negatively correlated with acute toxicity. tsijournals.com This suggests that decreasing the values of these descriptors could lead to less toxic compounds. In contrast, other studies have shown that for COX-2 inhibitory activity, descriptors related to the size, shape, and polarizability of the molecule are important. researchgate.net

Semi-Empirical Molecular Orbital Theory Calculations

Semi-empirical molecular orbital theories are a class of quantum mechanical calculation methods that use approximations and parameters derived from experimental data to simplify the complex equations of ab initio methods. ias.ac.intau.ac.ilresearchgate.net These methods offer a balance between computational cost and accuracy, making them suitable for studying larger molecules like this compound and its analogs. tau.ac.il

Methods like SINDO (Symmetrically Orthogonalised Intermediate Neglect of Differential Overlap) can be used to calculate various molecular properties, including: ias.ac.in

Geometry Optimization: To find the most stable three-dimensional structure of the molecule. ias.ac.in

Binding Energy: The energy released when the molecule is formed from its constituent atoms. ias.ac.in

Ionization Potential: The energy required to remove an electron from the molecule. ias.ac.in

Net Charges: The distribution of charge on the individual atoms of the molecule. ias.ac.in

Bond Order: Indicates the number of chemical bonds between two atoms. ias.ac.in

These calculated properties can provide valuable insights into the reactivity and potential interactions of the molecule. For example, the calculated net charges can indicate which atoms are likely to participate in electrostatic interactions with a biological target. The ionization potential can provide information about the molecule's susceptibility to oxidation.

While less accurate than ab initio methods, semi-empirical calculations can be a valuable tool for initial screening of a large number of compounds or for providing input geometries and properties for more computationally intensive methods like MD simulations and 3D-QSAR. tau.ac.il

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of this compound is a critical determinant of its chemical and biological behavior. This flexibility primarily arises from the rotational freedom around several key single bonds: the bond connecting the two phenyl rings of the biphenyl moiety, and the bonds within the acetyl-acetic acid side chain. Understanding the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformations is essential for elucidating its structure-activity relationships. Computational and theoretical investigations provide valuable insights into the molecule's energy landscape.

Biphenyl Moiety Torsional Angle

The central structural feature of the molecule is the biphenyl group. In the gas phase, unsubstituted biphenyl is known to adopt a non-planar, twisted conformation. This is a result of the balance between two opposing forces: the steric repulsion between the ortho-hydrogens on the two phenyl rings, which favors a twisted arrangement, and the π-conjugation between the rings, which favors planarity. The equilibrium dihedral angle between the two phenyl rings in biphenyl has been determined to be approximately 45°. libretexts.org However, in the solid state, biphenyl can be forced into a planar conformation due to crystal packing forces. westmont.edu

The conformational energy profile of biphenyl systems can be complex, with multiple minima and transition states. ic.ac.uk The energy difference between the lowest energy non-planar conformation and the planar transition state is relatively small for unsubstituted biphenyl, allowing for rapid interconversion between enantiomeric twisted forms at room temperature. libretexts.org

| Biphenyl Derivative | Phase | Dihedral Angle (°) | Rotational Energy Barrier (kcal/mol) |

|---|---|---|---|

| Biphenyl | Gas Phase | ~45 | < 3.28 |

| Biphenyl | Crystal | 0 (Planar) | - |

| 2,2'-Difluorobiphenyl | Gas Phase (Computed) | 57.9 and 128.9 (double minimum) | - |

| 3,3'-Dihalogenated Biphenyls | Computed | ~45 and ~135 (double minimum) | - |

Acetyl-Acetic Acid Side Chain Conformation

The acetyl-acetic acid side chain introduces additional conformational degrees of freedom. A key aspect is the rotational isomerism around the C-O single bond of the carboxylic acid group, leading to cis and trans conformers. core.ac.uk Theoretical studies on acetic acid have shown that the trans conformer, where the O-H bond is oriented away from the C-C bond, is the more stable form. core.ac.ukresearchgate.net The energy difference between the trans and the higher-energy cis conformer is significant enough that the trans form is overwhelmingly populated at ambient conditions. researchgate.net Vibrational excitation can induce the conversion from the more stable trans to the cis conformer. core.ac.uk

Furthermore, the acetic acid moiety can form intermolecular hydrogen bonds, leading to the formation of dimers and larger aggregates, particularly in the condensed phase. nih.govnih.govacs.org In the gas phase, cyclic dimers with two hydrogen bonds are the most stable association form of acetic acid. nih.govacs.org In the liquid phase, linear chain-like structures are more prevalent. nih.govacs.org The presence of the bulky biphenyl group in this compound may influence the propensity for and the geometry of such intermolecular interactions.

| Acetic Acid Conformer | Relative Energy (cm⁻¹) | Key Feature |

|---|---|---|

| trans-Acetic Acid | 0 (Ground State) | O-H and C-C bonds are in a trans arrangement around the C-O bond. |

| cis-Acetic Acid | ~1883 | O-H and C-C bonds are in a cis arrangement around the C-O bond. |

Structure Activity Relationship Sar and Mechanistic Studies of Biphenyl Acetyl/acetic Acid Derivatives

Influence of Biphenyl (B1667301) Scaffold Substitution Patterns on Activity

The substitution pattern on the biphenyl scaffold is a critical determinant of the biological activity of acetyl and acetic acid derivatives. The arrangement and nature of functional groups on the two phenyl rings can significantly alter the molecule's shape, electronic properties, and ability to interact with biological targets.

Positional Isomer Effects on Binding and Efficacy

For instance, in the context of antimicrobial biphenyl peptidomimetic amphiphiles, the spatial positioning of hydrophobic and hydrophilic groups is crucial for their activity. A study on positional isomers of a lead biphenyl compound demonstrated that moving substituents between different positions on the phenyl rings resulted in significant variations in antibacterial efficacy against different bacterial strains. researchgate.netpharmaguideline.com For example, a 3,2'-isomer showed the strongest efficacy against P. aeruginosa and E. coli, representing a four- to eight-fold increase in activity compared to the lead 2,2'-disubstituted compound. pharmaguideline.com This highlights that even subtle changes in the substitution pattern can lead to substantial differences in biological outcomes.

Similarly, in the development of selective inhibitors for human carbonic anhydrase (hCA) isoforms, moving amino or carboxy groups from the 4"-position to the 2"- or 3"-position on a biphenyl sulfonamide scaffold led to an unpredicted shift in selectivity, favoring the hCA II isoform. slideshare.net This demonstrates that the positional arrangement of substituents is a key factor in determining not only the potency but also the selectivity of biphenyl derivatives. The electronic effects of substituents, such as the electron-withdrawing nature of a formyl group, are also position-dependent and influence the electron density across the entire biphenyl system, thereby affecting interactions with biological targets.

Stereochemical Considerations in Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of biphenyl derivatives. This can manifest in two primary ways: atropisomerism and the presence of chiral centers.

Atropisomerism occurs in biphenyl compounds when bulky substituents at the ortho-positions of the two phenyl rings restrict rotation around the single bond connecting them. wikipedia.orgnih.gov This restricted rotation can lead to the existence of stable, non-superimposable mirror images called atropisomers, which are a form of axial chirality. wikipedia.orgnih.gov For these atropisomers to be stable and separable, the energy barrier to rotation must be sufficiently high. nih.gov Since biological targets like enzymes are themselves chiral, they can interact differently with each atropisomer, leading to one being significantly more active than the other.

Another source of stereoisomerism in biphenyl acetic acid derivatives can arise from the introduction of a chiral center, for example, by adding a methyl group to the alpha-carbon of the acetic acid side chain (α-methyl derivatives). This creates two enantiomers (R and S) that can exhibit different potencies and selectivities. Studies on 4',5-di-substituted 3-biphenyl acetic acids and their α-methyl derivatives indicate that such stereochemical modifications are a key aspect of their activity as cyclooxygenase (COX) inhibitors. nih.gov The differential activity of stereoisomers is a common theme in pharmacology, as seen in various classes of molecules where only one isomer possesses the desired therapeutic effect. nih.gov

Mechanisms of Enzyme Modulation and Inhibition

Biphenyl acetyl/acetic acid derivatives and related compounds have been shown to modulate the activity of several important enzymes. The specific mechanisms of inhibition often depend on the precise structure of the biphenyl derivative and the architecture of the enzyme's active site.

Cyclooxygenase (COX) Inhibition by Biphenyl Acetic Acid Derivatives

Biphenyl acetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govyoutube.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation. youtube.commdpi.com

The mechanism of inhibition involves the biphenyl acetic acid derivative entering the active site of the COX enzyme. The acidic moiety of the drug typically interacts with a key arginine residue in the active site, while the biphenyl scaffold occupies a hydrophobic channel. The selectivity of these inhibitors for COX-2 over COX-1 is often attributed to differences in the size and shape of their active sites. The active site of COX-2 is larger, with a side pocket that can accommodate the bulkier substituents often found on selective COX-2 inhibitors. mdpi.com The design of biphenyl acetic acids with specific substitution patterns can enhance this selectivity. For example, some studies have focused on 4',5-di-substituted 3-biphenyl acetic acids to develop potent and selective COX inhibitors. nih.gov

Table 1: Inhibition of COX Enzymes by Biphenyl Derivatives and Other Inhibitors This is an interactive table. You can sort and filter the data.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 3e | COX-2 | 0.57-0.72 | 186.8-242.4 |

| Compound 3f | COX-2 | 0.57-0.72 | 186.8-242.4 |

| Compound 3r | COX-2 | 0.57-0.72 | 186.8-242.4 |

| Compound 3s | COX-2 | 0.57-0.72 | 186.8-242.4 |

| Celecoxib | COX-2 | 0.30 | >303 |

| Phenylazobenzenesulfonamide 8 | COX-1 | 23.28 | - |

| Phenylazobenzenesulfonamide 8 | COX-2 | 2.04 | - |

| PYZ19 | COX-2 | 5.01 | - |

| PYZ20 | COX-2 | 0.33 | - |

| ODZ2 | COX-2 | 0.48 | 132.83 |

| IXZ3 | COX-2 | 0.95 | - |

| Isoxazole C6 | COX-2 | 0.55 | 61.73 |

| Isoxazole C5 | COX-2 | 0.85 | 41.82 |

| Isoxazole C3 | COX-2 | 0.93 | 24.26 |

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Carbonic Anhydrase (CA) Inhibition by Biphenyl Derivatives

Certain biphenyl derivatives, particularly those incorporating a sulfonamide group, have been identified as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

The primary mechanism of inhibition for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion in the active site of the CA enzyme. The biphenyl scaffold of the inhibitor typically extends into the active site cavity, forming additional interactions with amino acid residues. These interactions can be crucial for both the potency and isoform selectivity of the inhibitor. slideshare.net For example, in a series of 1,1'-biphenyl-4-sulfonamides, the interactions between the inhibitor's tail and the amino acid residue Phe131 were found to be important for the strong inhibition of the hCA II isoform. slideshare.net The absence of this specific residue in other isoforms like hCA I and hCA IX, where it is replaced by leucine (B10760876) and valine respectively, can lead to reduced affinity and thus isoform selectivity. slideshare.net The nature and position of substituents on the biphenyl rings can be modified to optimize these interactions and achieve desired selectivity profiles.

Table 2: Inhibition of Carbonic Anhydrase (CA) Isoforms by Biphenyl Sulfonamide Derivatives This is an interactive table. You can sort and filter the data.

| Compound | Target Isoform | Ki (nM) |

|---|---|---|

| Biphenylsulfonamide 20 | hCA XIV | 0.26 |

| Biphenylsulfonamide 3 | hCA II | Subnanomolar |

| Biphenylsulfonamide 10 | hCA II | Subnanomolar |

| Aminobiphenyl sulfonamide 9d | hCA-IX | 0.21 µM (IC50) |

| Aminobiphenyl sulfonamide 9b | hCA-XII | 0.69 µM (IC50) |

| Aminobiphenyl sulfonamide 9e | hCA-II | 0.38 µM (IC50) |

| Dihydrothiazole EMAC10101d | hCA II | 8.1 |

| Dihydrothiazole EMAC10101c | hCA II | 9.2 |

Data sourced from multiple studies. slideshare.net

Fatty Acid Amide Hydrolase (FAAH) Inhibition by Biphenyl Carbamates

Biphenyl carbamates represent a significant class of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme that plays a key role in the degradation of endocannabinoids like anandamide (B1667382). nih.gov By inhibiting FAAH, these compounds increase the levels of anandamide, which can produce analgesic and anxiolytic effects.

The mechanism of FAAH inhibition by biphenyl carbamates is covalent and irreversible. nih.gov It involves the carbamylation of a catalytic serine residue (Ser241) in the active site of FAAH. nih.gov The biphenyl portion of the inhibitor is thought to mimic the arachidonoyl chain of the natural substrate, anandamide, allowing it to bind within the enzyme's active site. nih.gov Following binding, the electrophilic carbamate (B1207046) group reacts with the serine nucleophile, forming a stable covalent bond and rendering the enzyme inactive. The O-biaryl group of the carbamate acts as a leaving group in this process.

Structure-activity relationship studies have shown that the potency of these inhibitors is influenced by substituents on both the proximal and distal phenyl rings of the biphenyl scaffold. For example, small polar groups at the para position of the proximal phenyl ring are generally well-tolerated and can even enhance inhibitory activity. nih.gov The steric and electronic properties of the N-substituent on the carbamate group also affect the stability and in vivo potency of these inhibitors.

Table 3: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Biphenyl Carbamate Derivatives This is an interactive table. You can sort and filter the data.

| Compound | IC50 (nM) | Notes |

|---|---|---|

| URB524 | 63 | Parent compound |

| URB597 | - | Well-studied FAAH inhibitor |

| m-hydroxy derivative 35 | 0.5 mg/kg (ED50) | Peripherally restricted |

| URB937 | - | Peripherally restricted |

| PF-3845 | 0.23 µM (Ki) | Highly selective FAAH inhibitor |

Tyrosinase Inhibition by Biphenyl Esters

Biphenyl esters represent a class of compounds investigated for their potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Inhibition of this enzyme is a target for treating hyperpigmentation disorders and is also of interest in the cosmetics industry for skin whitening effects.

A study on a series of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates and 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridinecarboxylates revealed that several of these biphenyl ester derivatives exhibit significant anti-tyrosinase activities. researchgate.net Notably, compounds 2p , 2r , and 2s from this series demonstrated good inhibition comparable to the standard inhibitor, kojic acid, at concentrations of 100 and 250 μg/mL. researchgate.net

Computational molecular docking studies have provided insights into the mechanism of inhibition. These studies suggest that the primary binding site for these active biphenyl esters is at the entrance to the enzyme's active site, rather than the inner copper-binding site, which is considered a secondary binding site. researchgate.net This indicates that these compounds may act as competitive or mixed-type inhibitors, sterically hindering the substrate from accessing the catalytic core of the enzyme. The introduction of the biphenyl moiety is believed to contribute to a more closely packed crystal structure, which may enhance the inhibitory activity. researchgate.net

The mechanism of tyrosinase inhibition can vary among different compounds. Generally, inhibitors can be classified as competitive, noncompetitive, uncompetitive, or mixed-type. nih.govmdpi.com Competitive inhibitors bind to the free enzyme, preventing substrate binding. nih.gov Noncompetitive inhibitors bind to a site other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. Uncompetitive inhibitors bind only to the enzyme-substrate complex. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com For instance, studies on other types of ester derivatives, such as hydroquinone–benzoyl ester analogs, have shown varied inhibition mechanisms including competitive, non-competitive, and mixed-type inhibition. rsc.org

Enzymatic Acetylation and Hydrolysis Mechanisms

The metabolism of biphenyl derivatives often involves enzymatic reactions such as acetylation and hydrolysis. These processes can significantly alter the biological activity and clearance of the compounds.

Enzymatic Acetylation: Enzymatic O-acylation has been utilized in the synthesis of conformationally stable biaryl-containing esters. In this process, the enzymatic acetylation of a biphenyl substrate leads to the formation of an ester with increased steric bulk. This increased bulkiness suppresses the rotation around the biaryl axis, thereby preventing racemization. researchgate.net The reaction of biphenyl with acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) is a classic example of Friedel-Crafts acylation, which results in the formation of acetylated biphenyl derivatives such as 1-([1,1′-biphenyl]-4-yl)ethan-1-one. nih.gov

Enzymatic Hydrolysis: Enzymatic hydrolysis is a key metabolic pathway for many ester-containing compounds and is also relevant to the breakdown of some biphenyl derivatives. For instance, the main metabolic pathway for the organophosphate insecticide leptophos, which contains a biphenyl-like structure, is enzymatic hydrolysis. wikipedia.org This process breaks the ester bond, leading to metabolites like phosphonic acid and 4-bromo-2,3-dichlorophenol. wikipedia.org Similarly, polychlorinated biphenyls (PCBs) can undergo biotransformation, which may involve hydrolysis, although oxidation by cytochrome P450 enzymes is a more prominent pathway. wikipedia.org The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. wikipedia.org The enzymatic hydrolysis of phenylacetic acid (PAA) is a critical consideration in industrial processes like the production of 6-aminopenicillanic acid from penicillin G, where PAA is a byproduct. researchgate.net

Receptor Interaction Mechanisms

Auxin-Like Activity in Plant Growth Regulation

Certain biphenyl acetic acid derivatives exhibit auxin-like activity, influencing plant growth and development. Auxins are a class of plant hormones that play a crucial role in processes such as cell elongation, root formation, and organogenesis. mdpi.comnih.gov

Phenylacetic acid (PAA), a naturally occurring auxin, demonstrates auxin activity, although it is generally less potent than the primary auxin, indole-3-acetic acid (IAA). mdpi.comresearchgate.net The biological effects of PAA include the promotion of root growth and development. mdpi.com Structure-activity relationship studies of substituted phenylacetic acids have shown that the lipophilic and electronic properties of the substituents are key determinants of their auxin activity. nih.gov For instance, the recently identified 3,4-dichlorophenylacetic acid (Dcaa) has been shown to act as an auxin analog by promoting the elongation of oat coleoptiles and the formation of adventitious roots. nih.gov This activity is mediated through the auxin signaling pathway, involving binding to auxin receptors like TIR1. nih.gov

While direct studies on "4-biphenyl-3'-acetyl-acetic acid" were not found, the known auxin-like activity of phenylacetic acid and its derivatives suggests that biphenyl acetic acid compounds could potentially interact with auxin receptors and modulate plant growth. The specific substitution pattern on the biphenyl rings would likely influence the compound's activity.

Dopamine (B1211576) Receptor (e.g., D3R, D2R) Modulation by Biphenyl Carbamates

Biphenyl carbamates have been identified as modulators of dopamine receptors, particularly the D3 and D2 subtypes (D3R and D2R). These receptors are significant targets in the central nervous system for the treatment of various neurological and psychiatric disorders.

A study focused on a series of O-biphenyl carbamates designed as dual modulators of the dopamine D3 receptor and fatty acid amide hydrolase (FAAH). nih.gov This research explored the structure-activity relationships (SAR) of these compounds, revealing that specific structural features are crucial for their activity at these targets. The study also investigated their effects on the D2 receptor as an off-target. nih.gov The findings indicate that the biphenyl scaffold is a key component of these multi-target ligands.

Polychlorinated biphenyls (PCBs) have also been shown to affect the dopamine system. For example, Aroclor 1254, a commercial PCB mixture, was found to decrease both basal and potassium-evoked dopamine release from PC12 cells. nih.gov This effect was attributed to a decrease in cellular dopamine levels rather than an impairment of the release mechanism itself. nih.gov

Endocannabinoid Receptor (e.g., CB1) Interactions

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is another area where biphenyl derivatives have shown activity. The CB1 receptor is one of the most abundant G protein-coupled receptors in the brain and is involved in regulating a wide range of physiological processes. youtube.com

In the same study that investigated dopamine receptor modulation, the O-biphenyl carbamates were also assessed for their interaction with the CB1 receptor as an off-target. nih.gov An unexpected affinity for the CB1 receptor was observed for some of these compounds, prompting the development of a 3D-QSAR model to understand this interaction. nih.gov This suggests that the biphenyl carbamate structure can be recognized by the CB1 receptor.

Furthermore, research on the regulation of endocannabinoid release has shown that the CB1 receptor itself can control the local release of endocannabinoids like anandamide and 2-arachidonoylglycerol (B1664049) in a feedback mechanism. nih.gov While not directly involving "this compound," this highlights the complex regulatory mechanisms of the endocannabinoid system that could potentially be influenced by biphenyl-containing ligands.

Mechanisms of Antimicrobial Activity of Biphenyl Acetyl/Acetic Acid Derivatives

The antimicrobial properties of biphenyl acetyl and acetic acid derivatives have been a subject of significant research, revealing various mechanisms through which these compounds combat bacteria and fungi. The core biphenyl structure, often modified with acetyl, acetic acid, and other functional groups, interacts with multiple cellular targets, leading to the inhibition of growth or cell death.

Antibacterial Action Against Gram-Positive and Gram-Negative Bacteria

Biphenyl acetic acid derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. mdpi.comnih.gov The mechanisms are multifaceted, primarily involving the disruption of the bacterial cell envelope and interference with essential cellular processes. nih.govnih.gov

Studies on metal complexes of biphenyl acetate, such as bis(biphenyl acetate) bipyridine copper(II) and zinc(II), have shown significant bactericidal effects against the Gram-negative bacterium Escherichia coli. nih.gov The proposed mechanism involves two primary actions:

Membrane Damage : These complexes cause considerable damage to the bacterial cell membrane, disrupting its integrity. nih.gov This disruption leads to the leakage of intracellular components, a hallmark of membrane-active antibacterial agents.

DNA Interaction : The complexes have been shown to interact with bacterial DNA, which can interfere with replication and transcription, ultimately contributing to cell death. nih.gov

Furthermore, research on related compounds like phenylacetic acid (PAA) against Agrobacterium tumefaciens supports the membrane disruption hypothesis. PAA was found to increase the relative conductivity and leakage of nucleic acids and proteins from the bacterial cells. nih.gov It also inhibits protein synthesis and disrupts key metabolic pathways like the tricarboxylic acid (TCA) cycle by decreasing the activity of enzymes such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.gov

Structure-activity relationship (SAR) studies on a broader range of biphenyl derivatives have indicated that the presence of strong electron-withdrawing groups and hydroxyl groups on the biphenyl rings enhances their antibacterial activity. mdpi.comnih.gov This suggests that the electronic properties of the molecule are crucial for its interaction with bacterial targets, which are likely key proteins. mdpi.com Some derivatives have shown potent inhibitory activities against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Enterococcus faecalis, and carbapenem-resistant Acinetobacter baumannii. mdpi.comnih.gov

Table 1: Antibacterial Mechanisms of Biphenyl Acetic Acid Derivatives

| Compound Class | Target Organism | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Bis(biphenyl acetate) bipyridine metal complexes | Escherichia coli | Cell membrane disruption, DNA interaction | nih.gov |

| Phenylacetic acid (PAA) | Agrobacterium tumefaciens | Cell membrane damage, inhibition of protein synthesis, disruption of TCA cycle | nih.gov |

| Polyhydroxylated biphenyl derivatives | MRSA, A. baumannii | Interaction with key bacterial proteins | mdpi.com |

Antifungal Effects

Biphenyl derivatives are also recognized for their significant antifungal properties, acting through several distinct mechanisms that target fungal-specific pathways and structures. researchgate.netx-mol.com

One of the primary mechanisms involves the disruption of the fungal cell membrane. x-mol.com Preliminary studies on certain biphenyls derived from natural phytoalexins revealed that they achieve rapid fungicidal activity by compromising the integrity of the cell membrane. x-mol.com This mode of action is a common feature for many effective antifungal agents.

Another key mechanism is the inhibition of essential fungal enzymes.

Acetyl CoA Synthetase (ACS) Inhibition : An isoxazole-based ACS inhibitor featuring a biphenyl moiety has been identified as a highly selective antifungal agent. nih.gov This compound functions as a bi-substrate inhibitor, where the biphenyl portion extends into the CoA tunnel of the enzyme, disrupting its complete formation and thereby blocking the production of acetyl-CoA, a crucial molecule for numerous cellular processes. nih.gov

CYP51 Inhibition : Certain biphenyl imidazole (B134444) derivatives exhibit potent antifungal activity by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govresearchgate.net This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane structure and function, leading to fungal cell death. nih.govresearchgate.net

Additionally, some biphenyl-2,6-diethanone derivatives have demonstrated the ability to inhibit melanin synthesis and laccase activity in Cryptococcus neoformans, which are important virulence factors for the fungus. researchgate.net Molecular docking studies have also suggested that biphenyl derivatives can bind effectively to the active sites of other fungal enzymes like succinate dehydrogenase (SDH). researchgate.net

Table 2: Antifungal Mechanisms of Biphenyl Derivatives

| Compound Class | Target Organism | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Isoxazole-based biphenyl amides | Cryptococcus neoformans | Inhibition of Acetyl CoA Synthetase (ACS) | nih.gov |

| Biphenyl imidazole derivatives | Candida albicans, C. neoformans | Inhibition of CYP51 (Lanosterol 14α-demethylase) | nih.govresearchgate.net |

| Biphenyl derivatives (from phytoalexins) | Cryptococcus neoformans | Disruption of the fungal cell membrane | x-mol.com |

| Biphenyl-2,6-diethanone derivatives | Cryptococcus neoformans | Inhibition of melanin synthesis and laccase activity | researchgate.net |